6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane
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Overview
Description
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane is a spirocyclic compound characterized by a unique three-dimensional structure. The spiro[3.3]heptane core is a saturated bioisostere of benzene, making it an interesting scaffold in medicinal chemistry
Scientific Research Applications
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the design of bioisosteres for aromatic systems.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 6-(Bromomethyl)-2,2-dimethylspiro[3Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that this compound might also be used in such reactions. In SM cross-coupling, the targets are typically carbon atoms in organic groups .
Mode of Action
In SM cross-coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The specific biochemical pathways affected by 6-(Bromomethyl)-2,2-dimethylspiro[3In the context of sm cross-coupling reactions, the compound could be involved in pathways related to carbon–carbon bond formation .
Result of Action
The molecular and cellular effects of 6-(Bromomethyl)-2,2-dimethylspiro[3If used in sm cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-(Bromomethyl)-2,2-dimethylspiro[3The success of sm cross-coupling reactions, where similar compounds might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available tribromoneopentyl alcohol.
Formation of Spirocyclic Core: The key step involves the formation of the spirocyclic core through a hydroxide-facilitated alkylation reaction.
Industrial Production: Industrial production methods focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The spirocyclic structure allows for unique cycloaddition reactions, which are useful in the synthesis of complex molecules.
Comparison with Similar Compounds
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane can be compared with other spirocyclic compounds such as:
2-oxa-6-azaspiro[3.3]heptane: This compound is used in the synthesis of antibiotics and has a similar spirocyclic structure.
2-oxa-1-azabicyclo[3.2.0]heptanes: These compounds are valuable in drug discovery programs and share the spirocyclic motif.
6-amino-2-thiaspiro[3.3]heptane hydrochloride: This compound is synthesized from similar starting materials and has applications in medicinal chemistry.
Properties
IUPAC Name |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-9(2)6-10(7-9)3-8(4-10)5-11/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUYTIHTBVMVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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